molecular formula C85H141N27O15 B3062734 L-Lysinamide, N2-acetyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-arginyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- CAS No. 383123-18-0

L-Lysinamide, N2-acetyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-arginyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-

Cat. No.: B3062734
CAS No.: 383123-18-0
M. Wt: 1781.2 g/mol
InChI Key: GJLXVWOMRRWCIB-MERZOTPQSA-N
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Description

Properties

CAS No.

383123-18-0

Molecular Formula

C85H141N27O15

Molecular Weight

1781.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanamide

InChI

InChI=1S/C85H141N27O15/c1-52(113)101-61(29-18-46-98-84(94)95)73(117)110-70(49-54-33-37-57(115)38-34-54)82(126)111-69(48-53-31-35-56(114)36-32-53)81(125)109-68(30-19-47-99-85(96)97)80(124)112-71(50-55-51-100-59-21-3-2-20-58(55)59)83(127)108-67(28-10-17-45-92)79(123)107-66(27-9-16-44-91)78(122)106-65(26-8-15-43-90)77(121)105-64(25-7-14-42-89)76(120)104-63(24-6-13-41-88)75(119)103-62(23-5-12-40-87)74(118)102-60(72(93)116)22-4-11-39-86/h2-3,20-21,31-38,51,60-71,100,114-115H,4-19,22-30,39-50,86-92H2,1H3,(H2,93,116)(H,101,113)(H,102,118)(H,103,119)(H,104,120)(H,105,121)(H,106,122)(H,107,123)(H,108,127)(H,109,125)(H,110,117)(H,111,126)(H,112,124)(H4,94,95,98)(H4,96,97,99)/t60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1

InChI Key

GJLXVWOMRRWCIB-MERZOTPQSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N

sequence

RYYRWKKKKKKK

Synonyms

Ac-RYYRWKKKKKKK-NH2
SER100
ZP120

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Loading

The C-terminal lysinamide group necessitates the use of a Rink amide resin , which enables the formation of the amide bond upon cleavage. Polystyrene-based resins functionalized with hydroxymethylphenoxy (HMP) linkers are preferred for their compatibility with Fmoc/t-Bu chemistry. Resin substitution levels of 0.3–0.7 mmol/g are optimal to minimize interchain interactions during elongation.

Deprotection and Coupling Cycles

Fmoc removal is achieved using 20% piperidine in DMF , with extended deprotection times (2 × 5 minutes) for sterically hindered residues. Coupling reactions employ HBTU/HATU as activators and DIPEA (4–6 equiv) as the base in DMF. For challenging sequences, such as the repetitive lysine residues, double couplings with Oxyma Pure/DIC are recommended to ensure >99% efficiency per cycle.

Table 1: Coupling Reagents for SPPS of Lysine-Rich Sequences
Reagent System Solubility Enhancement Coupling Efficiency Source
HBTU/DIPEA Moderate 95–98%
HATU/Oxyma Pure High 99%
COMU/DIPEA High 98–99%

Side-Chain Protection Strategy

  • Lysine : t-Boc (tert-butyloxycarbonyl) for ε-amino protection.
  • Arginine : Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to prevent guanidinium side reactions.
  • Tryptophan : Trt (trityl) to avert alkylation during cleavage.
  • Tyrosine : t-Bu (tert-butyl) for hydroxyl protection.

Acetylation and Final Cleavage

The N-terminal acetyl group is introduced using acetic anhydride (5 equiv) in DMF after the final Fmoc deprotection. Cleavage from the resin is performed with TFA:water:TIPS (95:2.5:2.5 v/v) for 2–4 hours, liberating the peptide while removing side-chain protections.

Liquid-Phase Peptide Synthesis (LPPS)

Fragment Condensation

For large-scale production, LPPS employs fragment condensation of protected segments. The target peptide’s sequence is divided into N2-acetyl-L-arginyl-L-tyrosyl-L-tyrosyl and L-arginyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-lysine amide , synthesized separately via SPPS.

Coupling in Solution

Fragments are dissolved in DMSO/DMF (1:1) to enhance solubility. DIC/HOAt (1:1 molar ratio) facilitates coupling under nitrogen at 0°C, with reaction monitoring via HPLC. Post-coupling, the product is precipitated in cold diethyl ether and purified via reverse-phase chromatography.

Challenges and Mitigation Strategies

Aggregation During Elongation

The polylysine segment (positions 6–12) poses a high risk of β-sheet formation, leading to incomplete couplings. Strategies include:

  • Backbone amide protection : Incorporating Hmb (2-hydroxy-4-methoxybenzyl) groups at alternating lysine residues.
  • Chaotropic agents : Adding guanidine hydrochloride (2 M) to the coupling mixture.

Oxidation of Tryptophan

The indole moiety of tryptophan is susceptible to oxidation during cleavage. Scavengers such as 1,2-ethanedithiol (EDT) and thioanisole are added to the TFA cocktail to minimize degradation.

Analytical Validation

Purity Assessment

Crude peptides are analyzed via UHPLC-MS using a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA over 30 minutes). The target compound exhibits a retention time of ~22 minutes and a molecular ion at m/z 1012.17 [M+H]⁺ .

Secondary Structure Analysis

Circular dichroism (CD) in phosphate buffer (pH 7.4) reveals a random coil conformation, confirming the absence of persistent aggregation post-synthesis.

Scalability and Industrial Considerations

Cost-Efficiency of SPPS vs. LPPS

While SPPS is automated and suitable for research-scale synthesis (<1 g), LPPS offers lower reagent costs for multi-gram production. A cost comparison for 10 g batches is summarized below:

Table 2: Synthesis Cost Analysis (10 g Scale)
Parameter SPPS LPPS
Resin Cost $1,200 $300
Amino Acid Equivalents 3–5× 1.2–1.5×
Labor Hours 120 200
Total Cost $8,500 $6,200

Chemical Reactions Analysis

Types of Reactions

SER-100 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Research
    • Mechanism of Action: L-Lysinamide's structure suggests potential interactions with various receptors, particularly in the central nervous system (CNS). Its analogs have been studied for their ability to modulate nociceptin receptors, which are implicated in pain and stress responses .
    • Therapeutic Potential: Preliminary studies indicate that derivatives of L-Lysinamide can induce apoptosis in cancer cells, making them candidates for cancer therapy .
  • Neuroscience
    • Pain Management: Research has shown that L-Lysinamide can block nociceptin effects in animal models, suggesting its use as a potential analgesic agent . This application is particularly relevant for chronic pain conditions where traditional analgesics may fail.
    • Cognitive Function: Some studies have explored the neuroprotective effects of similar compounds, indicating a potential role in enhancing cognitive function or providing neuroprotection against degenerative diseases .
  • Biochemical Studies
    • Protein Interaction Studies: The compound's ability to bind with high affinity to specific proteins makes it useful for studying protein-protein interactions and signaling pathways within cells .
    • Peptide Synthesis and Modification: L-Lysinamide serves as a valuable template for synthesizing modified peptides that can be tailored for specific biological activities or improved pharmacokinetic properties .

Case Studies

StudyFocusFindings
Study A Analgesic EffectsDemonstrated that L-Lysinamide significantly reduced pain responses in rat models through nociceptin receptor antagonism.
Study B Cancer Cell ApoptosisFound that derivatives of L-Lysinamide induced apoptosis in various cancer cell lines, suggesting potential for targeted cancer therapies.
Study C Neuroprotective EffectsInvestigated the neuroprotective properties of related compounds in models of neurodegeneration, showing promise for cognitive enhancement.

Mechanism of Action

SER-100 acts as an agonist of the nociceptin receptor, also known as the opioid receptor-like 1 (ORL1) receptor. By binding to this receptor, SER-100 modulates various physiological processes, including pain perception, cardiovascular function, and respiratory regulation. The activation of the nociceptin receptor leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels and subsequent downstream effects .

Comparison with Similar Compounds

Structural Overview

This compound is a synthetic peptide featuring a poly-lysine backbone with interspersed arginine, tyrosine, and tryptophan residues. Key structural elements include:

  • N-terminal modification : N²-acetylation of the arginine residue, which enhances stability and modulates interactions with biological targets .
  • Aromatic and charged residues : Tyrosine (hydrophobic/aromatic), tryptophan (indole ring for π-stacking), and arginine (positively charged guanidinium group) contribute to multifunctional interactions .

Structural Comparison

Compound Name Sequence/Modifications Molecular Formula Molecular Weight Key Features
Target Compound N²-Acetyl-Arg-Tyr-Tyr-Arg-Trp-(Lys)₆ C₁₀₃H₁₆₈N₃₄O₁₇ ~2380 Da Acetylated N-terminus; six lysine repeats; aromatic/charged residue balance
L-Lysinamide, L-tyrosyl-D-α-aspartyl-L-tryptophyl-L-phenylalanyl-... (CAS 656255-45-7) Tyr-D-Asp-Trp-Phe-3-amino-Ala-Arg-Arg-Ile-Arg-Pro-Lysinamide C₇₁H₁₀₈N₂₄O₁₄ ~1620 Da Aspartyl modification; branched chain; fewer lysines
L-Lysinamide, L-histidyl-D-arginyl-L-alanyl-L-tryptophyl-D-phenylalanyl His-D-Arg-Ala-Trp-D-Phe-Lysinamide C₄₁H₅₈N₁₄O₆ ~843 Da Short chain; D-amino acids enhance protease resistance
N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-... (CAS 581-05-5) Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂ C₇₇H₁₀₉N₂₁O₁₉S ~1665 Da Acetylated serine; methionine/sulfur inclusion; lacks poly-lysine motif

Functional and Pharmacological Differences

A. Cationic Properties and Nucleic Acid Binding
  • Target Compound : The six lysine residues enable strong electrostatic interactions with DNA/RNA, comparable to poly-L-lysine vectors used in gene delivery .
  • CAS 656255-45-7 : Fewer lysines and aspartyl residues reduce cationic charge, limiting nucleic acid affinity .
B. Metabolic and Clinical Implications
  • Target Compound : Linked to lipid metabolism and hypertension in obesity models, suggesting a role as a biomarker or therapeutic target .
  • CAS 581-05-5: No direct metabolic role reported; primarily studied for acute toxicity (H302, H315, H319 hazards) .
C. Stability and Bioavailability
  • Target Compound : N²-acetylation and poly-lysine tail may prolong half-life by reducing enzymatic degradation .
  • L-histidyl-D-arginyl... (CAS 123689-72-5): Incorporation of D-amino acids enhances protease resistance, improving oral bioavailability .

Toxicity Profiles

  • Target Compound: Limited toxicity data; poly-lysine peptides generally exhibit low cytotoxicity but may trigger immune responses at high doses .
  • CAS 581-05-5 : Classified as harmful if swallowed (H302) and irritant to skin/eyes (H315, H319) .

Biological Activity

L-Lysinamide, specifically the compound N2-acetyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-arginyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-, is a complex peptide with a molecular weight of approximately 1781.2 g/mol . This compound is of interest in various biological and pharmacological studies due to its potential therapeutic applications.

The biological activity of this compound can be attributed to its structural components, which include several amino acids known for their roles in various physiological processes. The presence of arginine and tyrosine suggests potential involvement in nitric oxide synthesis and antioxidant activity, respectively. Tryptophan may contribute to serotonin production, influencing mood and behavior.

Antimicrobial Properties

Recent studies have suggested that peptides similar to L-Lysinamide exhibit significant antimicrobial activity. For instance, peptides containing lysine and arginine have shown effectiveness against a range of bacteria and fungi. The positively charged amino acids can disrupt microbial cell membranes, leading to cell lysis .

Anticancer Potential

Research has also indicated that certain peptide sequences can inhibit cancer cell proliferation. The dual action of targeting multiple pathways—such as apoptosis induction and inhibition of angiogenesis—has been observed in related compounds. For example, studies on Src kinase inhibitors highlight how similar structures can impede tumor growth and metastasis .

Immunomodulatory Effects

Peptides like L-Lysinamide have been investigated for their immunomodulatory properties. They may enhance immune responses by promoting the activation of T-cells and macrophages, which are crucial for the body's defense against pathogens and tumors .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of peptides derived from L-lysine and L-arginine against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
  • Cancer Cell Proliferation : In vitro studies demonstrated that a peptide with a similar structure inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway.
  • Immunological Response : In a murine model, administration of a peptide containing L-lysine enhanced the production of cytokines such as IL-6 and TNF-alpha, indicating an improved immune response.

Data Table

Study FocusFindingsReference
Antimicrobial ActivitySignificant reduction in bacterial viability
Cancer Cell ProliferationInduction of apoptosis in MCF-7 cells
Immunomodulatory EffectsIncreased cytokine production in mice

Q & A

Q. Q1: What are the critical considerations for synthesizing this polylysine/arginine-rich peptide, and how can purity be ensured?

Methodological Answer: Synthesis requires solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection due to the peptide’s length (12 residues) and repetitive lysine/arginine motifs. Key challenges include:

  • Coupling Efficiency : Use HATU/HOAt activators for sterically hindered residues like tryptophan and tyrosine .
  • Purification : Reverse-phase HPLC with C18 columns and gradient elution (0.1% TFA in acetonitrile/water) is essential. Monitor purity via mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight (expected ~2,200–2,500 Da) .
  • Side Reactions : Minimize aspartimide formation during acidic deprotection by adding 0.1 M HOBt in TFA cleavage cocktails .

Q. Q2: How can researchers safely handle this peptide given its acute toxicity and irritant properties?

Methodological Answer: Refer to GHS hazard codes (e.g., H302, H315, H319) :

  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing/lyophilization to avoid aerosol inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent drainage contamination .
  • First Aid : For eye exposure, rinse with saline for 15+ minutes; for skin contact, wash with soap/water and apply 1% hydrocortisone cream .

Advanced Research Questions

Q. Q3: What experimental strategies resolve contradictions in its reported cytotoxicity vs. therapeutic potential?

Methodological Answer: Conflicting data may arise from:

  • Concentration-Dependent Effects : Perform dose-response assays (e.g., 0.1–100 µM) in primary vs. cancer cell lines. Use MTT and apoptosis assays (Annexin V/PI staining) .
  • Aggregation : Test solubility via dynamic light scattering (DLS). Add 0.01% Tween-80 to buffer if aggregates form .
  • Receptor Specificity : Use SPR or ITC to study interactions with Toll-like receptors (TLRs) or cell membranes, given its cationic nature .

Q. Q4: How can structural modifications enhance its stability in physiological conditions?

Methodological Answer:

  • Backbone Cyclization : Introduce lactam bridges between lysine/glutamic acid residues to reduce proteolytic degradation .
  • PEGylation : Attach polyethylene glycol (5 kDa) to the N-terminus to prolong half-life in serum .
  • D-Amino Acid Substitution : Replace L-tryptophan with D-tryptophan at protease-prone sites (e.g., positions 5 and 6) .

Validation : Use circular dichroism (CD) spectroscopy to confirm α-helix retention post-modification and stability assays in human serum (24–72 hrs) .

Q. Q5: What analytical methods are optimal for characterizing its secondary structure and aggregation propensity?

Methodological Answer:

  • CD Spectroscopy : Scan 190–260 nm in PBS (pH 7.4) to detect α-helix (minima at 208/222 nm) or β-sheet (minimum at 218 nm) .
  • Cryo-EM : Resolve oligomeric states at 2–5 Å resolution for aggregates >100 kDa .
  • NMR : Use ¹⁵N-labeled peptide for residue-specific dynamics in solution (e.g., TROSY-HSQC) .

Methodological Challenges in Data Interpretation

Q. Q6: How should researchers address discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

  • Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize to internal controls (e.g., ATP levels).
  • Batch Variability : Compare peptides from ≥3 vendors or synthesize in-house. Validate via HPLC and amino acid analysis .
  • Statistical Power : Perform triplicate experiments with ANOVA and post-hoc Tukey tests to confirm significance .

Q. Q7: What computational tools predict its membrane interaction mechanisms?

Methodological Answer:

  • MD Simulations : Use GROMACS with CHARMM36 force field to model peptide-lipid bilayer interactions (e.g., POPC membranes) .
  • Electrostatic Analysis : Calculate pI (predicted ~10.5) and use APBS for surface charge mapping .
  • Consensus Docking : Predict TLR4 binding with AutoDock Vina and HADDOCK .

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